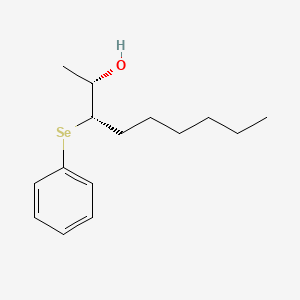![molecular formula C17H11NO5 B14192629 5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one CAS No. 917611-08-6](/img/structure/B14192629.png)
5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one: is a synthetic organic compound belonging to the class of flavonoids This compound is characterized by the presence of a benzopyran ring system substituted with a hydroxy group and a nitrophenyl ethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-4H-1-benzopyran-4-one and 4-nitrobenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 5-hydroxy-4H-1-benzopyran-4-one and 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.
Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions for several hours to ensure complete conversion of the starting materials to the product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, 5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is used in research to explore its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, the compound is investigated for its potential use in drug development. Its structural features make it a candidate for the design of new pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in the production of high-value products.
作用機序
The mechanism of action of 5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde
- 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl acetonitrile
Comparison
Compared to similar compounds, 5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenyl ethenyl group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.
特性
CAS番号 |
917611-08-6 |
|---|---|
分子式 |
C17H11NO5 |
分子量 |
309.27 g/mol |
IUPAC名 |
5-hydroxy-2-[2-(4-nitrophenyl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C17H11NO5/c19-14-2-1-3-16-17(14)15(20)10-13(23-16)9-6-11-4-7-12(8-5-11)18(21)22/h1-10,19H |
InChIキー |
AWLNZKBWTREPMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3H-Silolo[1,2-a]siline](/img/structure/B14192563.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid](/img/structure/B14192569.png)
![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)
![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)


![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)




